molecular formula C21H24N6O2 B2864982 1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2177366-00-4

1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2864982
CAS No.: 2177366-00-4
M. Wt: 392.463
InChI Key: KXNXJRZKGZDQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one, is a complex heterocyclic compound offered for research and development purposes. It is representative of a class of synthetically accessible small molecules that are of significant interest in medicinal chemistry and drug discovery. The structure combines a 1,8-naphthyridin-4-one core, a privileged scaffold in kinase inhibitor design , with an 8-azabicyclo[3.2.1]octane system bearing a 1,2,3-triazole moiety. Such molecular architectures are frequently explored as potential targeted therapeutics, particularly as ATP-competitive inhibitors for enzymes like phosphatidylinositol-3-kinase (PI3K) and other kinases within the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival and a prominent target in oncology research . The integration of the triazole group further enhances the molecule's utility as a building block for click chemistry, facilitating the straightforward synthesis of more complex conjugates for chemical biology studies or structure-activity relationship (SAR) profiling. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-ethyl-7-methyl-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-3-25-12-18(19(28)17-7-4-13(2)23-20(17)25)21(29)27-14-5-6-15(27)11-16(10-14)26-9-8-22-24-26/h4,7-9,12,14-16H,3,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXJRZKGZDQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3C4CCC3CC(C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Bicyclic Systems

The target compound’s 1,8-naphthyridinone core is shared with several pharmacologically active molecules. For example:

  • 7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (): Shares the 1,8-naphthyridinone core but substitutes a cyclopropyl group and fluorine at positions 1 and 6, respectively. Uses an azabicyclo[3.2.0]heptane system instead of azabicyclo[3.2.1]octane.
  • Compounds from Pharmacopeial Forum () :
    • Examples include derivatives with 5-thia-1-azabicyclo[4.2.0]oct-2-ene cores and tetrazole/thiadiazole substituents.
    • Key difference : The sulfur atom in the bicyclo system (vs. nitrogen in the target compound) may alter electronic properties and metabolic stability .

Substituent Analysis

Triazole vs. Tetrazole/Thiadiazole Groups
  • Target compound : The 1H-1,2,3-triazol-1-yl group offers hydrogen-bonding capability and metabolic stability due to its aromaticity.
  • Pharmacopeial compounds (): Tetrazole (1H-tetrazol-1-yl) and thiadiazole (1,3,4-thiadiazol-2-ylthio) groups are common in β-lactam antibiotics. Tetrazole: Higher acidity (pKa ~4.9) may enhance solubility but reduce membrane permeability.
Alkyl and Fluorine Substituents
  • Ethyl/methyl groups (target) : These lipophilic substituents may enhance blood-brain barrier penetration compared to the cyclopropyl/fluoro groups in ’s compound.
  • Fluorine (): Electronegative fluorine improves metabolic stability and binding affinity to DNA gyrase in quinolones .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Pharmacopeial Compound ()
Core Structure 1,8-Naphthyridinone 1,8-Naphthyridinone 5-Thia-1-azabicyclo[4.2.0]oct-2-ene
Bicyclo System Azabicyclo[3.2.1]octane Azabicyclo[3.2.0]heptane Azabicyclo[4.2.0]oct-2-ene
Key Substituents Ethyl, methyl, triazole Cyclopropyl, fluoro Tetrazole, thiadiazole
LogP (Predicted) ~2.1 ~1.8 ~0.5 (tetrazole) / ~2.5 (thiadiazole)
Metabolic Stability High (triazole) Moderate (fluoro) Low (tetrazole) / Moderate (thiadiazole)

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